molecular formula C24H18ClN3O6 B4649428 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No.: B4649428
M. Wt: 479.9 g/mol
InChI Key: FNTWSSHKRICQPN-UHFFFAOYSA-N
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Description

4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a complex organic compound that features a combination of aromatic rings, chloro, nitro, and hydroxy functional groups

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O6/c25-17-4-3-7-21(28(31)32)23(17)34-16-10-8-15(9-11-16)14-33-22(29)13-12-20-24(30)27-19-6-2-1-5-18(19)26-20/h1-11H,12-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTWSSHKRICQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloro-6-nitrophenoxybenzyl intermediate, which can be achieved through a nucleophilic aromatic substitution reaction. This intermediate is then coupled with 3-(3-hydroxy-2-quinoxalinyl)propanoic acid using esterification reactions under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with ketone or carboxylic acid functionalities.

    Reduction: Formation of amino derivatives of the compound.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The quinoxaline moiety can intercalate with DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloro-6-nitrophenoxy)benzyl derivatives: Compounds with similar structures but different substituents on the quinoxaline ring.

    Quinoxaline derivatives: Compounds with variations in the substituents on the benzyl and phenoxy rings.

Uniqueness

4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the specific combination of functional groups and the spatial arrangement of its aromatic rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Reactant of Route 2
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4-(2-chloro-6-nitrophenoxy)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

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